

Solubility Profile of **dl-Alanyl-dl-valine**: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ***dl-Alanyl-dl-valine***

Cat. No.: **B162794**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the dipeptide **dl-Alanyl-dl-valine**. Due to a lack of extensive, publicly available experimental data on the solubility of this specific dipeptide, this document focuses on predicted solubility, the solubility of its constituent amino acids, and detailed experimental protocols for determining its solubility in various solvents. This guide serves as a foundational resource for researchers initiating studies involving **dl-Alanyl-dl-valine**.

Physicochemical Properties of **dl-Alanyl-dl-valine**

Property	Value	Source
Molecular Formula	C ₈ H ₁₆ N ₂ O ₃	--INVALID-LINK--
Molecular Weight	188.22 g/mol	--INVALID-LINK--
CAS Number	1999-46-8	--INVALID-LINK--

Solubility Data

Comprehensive experimental solubility data for **dl-Alanyl-dl-valine** across a range of solvents is not readily available in published literature. However, a predicted value for its solubility in water is available.

Predicted Water Solubility

Computational methods can provide an estimation of a compound's solubility. The Crippen method, a group-contribution method, has been used to predict the water solubility of **dl-Alanyl-dl-valine**.

Solvent	Method	Predicted Log10(Solubility in mol/L)	Source
Water	Crippen Method	-0.65	--INVALID-LINK--

This predicted value suggests that **dl-Alanyl-dl-valine** has a moderate solubility in water.

Inferred Solubility from Constituent Amino Acids

The solubility of a dipeptide is influenced by the properties of its constituent amino acids. **dl-Alanyl-dl-valine** is composed of alanine and valine. The solubility of these individual amino acids in water and other solvents can provide an indication of the dipeptide's likely behavior. Generally, the solubility of amino acids in water decreases with the increasing hydrophobicity of the side chains. Valine is more hydrophobic than alanine, which may influence the overall solubility of the dipeptide.

Studies have shown that the solubility of amino acids like alanine and valine is highest in pure water and tends to decrease in semi-polar organic solvents.^[1] The solubility in hydroalcoholic solvent systems is complex and depends on the specific alcohol and its concentration.^[1]

Experimental Protocols for Solubility Determination

To obtain precise solubility data for **dl-Alanyl-dl-valine**, experimental determination is necessary. The following are detailed methodologies for key experiments.

Shake-Flask Method (Equilibrium Solubility)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Principle: A surplus amount of the solute is agitated in the solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solute is then measured in a filtered aliquot of the supernatant.

Apparatus:

- Thermostatically controlled shaker or incubator
- Vials or flasks with secure caps
- Analytical balance
- Filtration device (e.g., syringe filters with appropriate membrane)
- Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

- Add an excess amount of **dl-Alanyl-dl-valine** to a known volume of the desired solvent in a vial.
- Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).
- After agitation, allow the suspension to settle.
- Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.
- Dilute the filtered solution as necessary and analyze the concentration of **dl-Alanyl-dl-valine** using a validated analytical method.

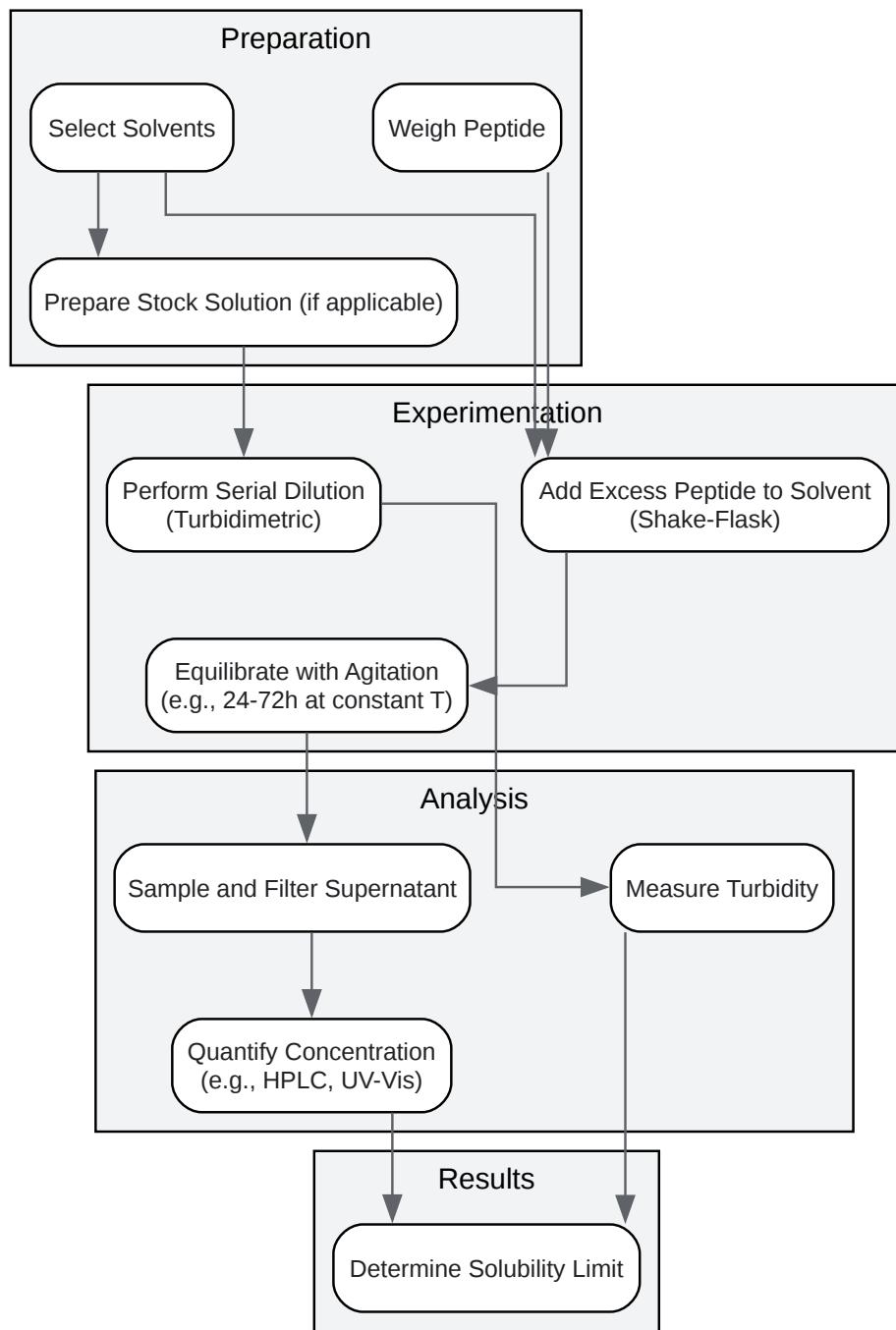
Turbidimetric Solubility Assay

This high-throughput method is useful for rapid screening of solubility in various solvents.

Principle: The solubility is determined by identifying the concentration at which the compound precipitates from a solution, which is detected by an increase in turbidity.

Apparatus:

- Plate reader with turbidity measurement capabilities
- Multi-well plates (e.g., 96-well)
- Liquid handling system or multichannel pipettes


Procedure:

- Prepare a high-concentration stock solution of **dl-Alanyl-dl-valine** in a suitable solvent (e.g., DMSO).
- In a multi-well plate, perform a serial dilution of the stock solution with the test solvents.
- Incubate the plate, often with shaking, for a set period.
- Measure the turbidity (absorbance at a specific wavelength, e.g., 600 nm) of each well using a plate reader.
- The solubility is estimated as the highest concentration that does not show a significant increase in turbidity compared to the solvent blank.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the experimental determination of peptide solubility.

Experimental Workflow for Peptide Solubility Determination

[Click to download full resolution via product page](#)

Caption: A flowchart of the experimental process for determining peptide solubility.

Factors Influencing Solubility

The solubility of **dl-Alanyl-dl-valine** can be influenced by several factors:

- pH: The net charge of the dipeptide will change with pH, which can significantly affect its solubility in aqueous solutions.
- Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.
- Solvent Polarity: The polarity of the solvent plays a crucial role. Peptides with both polar and non-polar groups will have varying solubility in solvents of different polarities.
- Presence of Salts: The addition of salts can either increase (salting-in) or decrease (salting-out) the solubility of the dipeptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Solubility Profile of dl-Alanyl-dl-valine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b162794#solubility-of-dl-alanyl-dl-valine-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com